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Compound of Interest

Compound Name: 2-Bromo-5-methoxybenzoic acid

Cat. No.: B042474 Get Quote

This guide provides a detailed comparative analysis of the spectroscopic data for various

isomers of bromo-methoxybenzoic acid. The objective is to equip researchers, scientists, and

drug development professionals with the necessary data to distinguish between these closely

related compounds using standard analytical techniques: Nuclear Magnetic Resonance (¹H

NMR and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The distinct placement of the bromo and methoxy substituents on the benzoic acid backbone

results in unique spectral fingerprints for each isomer.

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

general protocols for these experiments are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 300 or 400 MHz

spectrometer. A sufficient number of scans were averaged to obtain a good signal-to-noise

ratio.
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¹³C NMR Spectroscopy: Carbon NMR spectra were recorded at 75 or 100 MHz. The spectra

were obtained with complete proton decoupling.

Infrared (IR) Spectroscopy:

FTIR-ATR: A small amount of the solid sample was placed directly on the diamond crystal of

an ATR accessory. The spectrum was recorded after applying pressure to ensure good

contact.

KBr Pellet: 1-2 mg of the solid sample was ground with approximately 100-200 mg of dry

potassium bromide (KBr) in an agate mortar and pestle. The resulting mixture was pressed

into a thin, transparent pellet, which was then analyzed.

Data Acquisition: Spectra were typically recorded in the range of 4000 to 400 cm⁻¹. A

background spectrum was collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS):

Electron Ionization (EI): The samples were introduced into an EI mass spectrometer, typically

coupled with a gas chromatograph (GC-MS). The electron energy was set at 70 eV. The

instrument analyzed the resulting fragments based on their mass-to-charge ratio (m/z).

Spectroscopic Data Comparison
The following sections present the spectroscopic data for three isomers of bromo-

methoxybenzoic acid. It is important to note that publicly available, comprehensive

spectroscopic data for all possible isomers, such as 2-bromo-3-methoxybenzoic acid and 4-

bromo-3-methoxybenzoic acid, is limited.

¹H NMR Spectral Data
The chemical shifts (δ) in the proton NMR spectra are highly indicative of the electronic

environment of the protons in the molecule. The substitution pattern on the aromatic ring

significantly influences these shifts.
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Proton Assignment
3-Bromo-4-

methoxybenzoic acid

2-Bromo-5-

methoxybenzoic acid

5-Bromo-2-

methoxybenzoic acid

-COOH
~12.0-13.0 ppm

(broad s)

~11.0-12.0 ppm

(broad s)

~11.0-12.0 ppm

(broad s)

-OCH₃ ~3.9 ppm (s) ~3.8 ppm (s) ~3.9 ppm (s)

Aromatic H

~8.1 ppm (d), ~7.9

ppm (dd), ~7.0 ppm

(d)

~7.5 ppm (d), ~7.1

ppm (dd), ~6.9 ppm

(d)

~7.9 ppm (d), ~7.6

ppm (dd), ~6.9 ppm

(d)

¹³C NMR Spectral Data
The ¹³C NMR spectra provide information about the carbon framework of the isomers. The

chemical shifts of the aromatic carbons are particularly useful for distinguishing between the

different substitution patterns.

Carbon Assignment

3-Bromo-4-

methoxybenzoic

acid[1]

2-Bromo-5-

methoxybenzoic

acid[2]

5-Bromo-2-

methoxybenzoic acid

-COOH ~168.4 ppm ~165.0 ppm ~165.5 ppm

-OCH₃ ~57.0 ppm ~55.8 ppm ~56.5 ppm

Aromatic C

~161.0, 135.7, 132.0,

125.4, 112.5, 112.1

ppm

~158.5, 134.0, 124.5,

118.0, 116.0, 115.0

ppm

~157.0, 135.0, 133.0,

119.0, 114.0, 112.0

ppm

Infrared (IR) Spectroscopy Data
The IR spectra of these isomers are characterized by absorptions corresponding to the

carboxylic acid group, the aromatic ring, and the C-Br and C-O bonds.
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Functional Group

3-Bromo-4-

methoxybenzoic

acid[1]

2-Bromo-5-

methoxybenzoic

acid[2]

5-Bromo-2-

methoxybenzoic acid

O-H Stretch

(Carboxylic Acid)

2500-3300 cm⁻¹

(broad)

2500-3300 cm⁻¹

(broad)

2500-3300 cm⁻¹

(broad)

C=O Stretch

(Carboxylic Acid)
~1690 cm⁻¹ ~1700 cm⁻¹ ~1695 cm⁻¹

C=C Stretch

(Aromatic)
~1600-1450 cm⁻¹ ~1600-1450 cm⁻¹ ~1600-1450 cm⁻¹

C-O Stretch ~1255 cm⁻¹ ~1250 cm⁻¹ ~1260 cm⁻¹

C-Br Stretch ~650-750 cm⁻¹ ~600-700 cm⁻¹ ~700-800 cm⁻¹

Mass Spectrometry (MS) Data
In electron ionization mass spectrometry, all isomers are expected to show a molecular ion

peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine

isotopes (⁷⁹Br and ⁸¹Br).

Isomer Molecular Formula
Molecular Weight (

g/mol )

Key Mass

Fragments (m/z)

3-Bromo-4-

methoxybenzoic

acid[1]

C₈H₇BrO₃ 231.04
230/232 (M⁺),

215/217, 187, 159

2-Bromo-5-

methoxybenzoic acid
C₈H₇BrO₃ 231.04

230/232 (M⁺),

215/217, 187, 134

5-Bromo-2-

methoxybenzoic acid
C₈H₇BrO₃ 231.04

230/232 (M⁺),

215/217, 187, 159

Experimental Workflow
The logical flow for the spectroscopic analysis and comparison of bromo-methoxybenzoic acid

isomers is depicted in the following diagram.
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Workflow for Spectroscopic Comparison of Bromo-Methoxybenzoic Acid Isomers

Isomers

Spectroscopic Analysis

Data Acquisition

Comparative Analysis

3-Bromo-4-methoxybenzoic acid

¹H & ¹³C NMRIR Spectroscopy Mass Spectrometry

2-Bromo-5-methoxybenzoic acid 5-Bromo-2-methoxybenzoic acid

Chemical Shifts (ppm)Absorption Bands (cm⁻¹) Mass Fragments (m/z)

Isomer Identification

Click to download full resolution via product page

Caption: Logical workflow for isomer differentiation.

Conclusion
The spectroscopic data presented in this guide demonstrates that ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry are effective techniques for the differentiation of bromo-methoxybenzoic

acid isomers. The ¹H NMR spectroscopy provides clear distinctions in the chemical shifts and

splitting patterns of the aromatic protons. Similarly, ¹³C NMR offers unique chemical shifts for

the aromatic carbons based on the substituent positions. While the IR spectra share common

features characteristic of the functional groups present, subtle differences in the fingerprint

region can aid in identification. Finally, mass spectrometry confirms the molecular weight and

the presence of bromine, with fragmentation patterns that can offer further structural clues. The
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combined use of these techniques allows for the unambiguous identification of a specific

bromo-methoxybenzoic acid isomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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